1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

Description

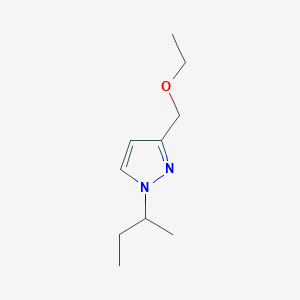

1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a pyrazole-based compound featuring a sec-butyl group at the N1 position and an ethoxymethyl substituent at the C3 position. Pyrazole derivatives are widely studied for their biological activities, structural diversity, and applications in pharmaceuticals and agrochemicals . While the target compound is listed as discontinued in commercial catalogs , its structural features warrant comparison with similar derivatives to elucidate structure-activity relationships (SAR) and synthetic challenges.

Properties

IUPAC Name |

1-butan-2-yl-3-(ethoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-4-9(3)12-7-6-10(11-12)8-13-5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIWVIAWYYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-pyrazole with sec-butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or sec-butyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole compounds.

Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Conformation

The ethoxymethyl group at C3 influences annular tautomerism, a phenomenon where the pyrazole ring’s hydrogen shifts between N1 and N2. Ethoxymethyl’s electron-donating ethoxy moiety may stabilize specific tautomers or conformations compared to stronger electron-withdrawing groups (e.g., trifluoromethyl) or hydrogen-bonding substituents (e.g., amides) . For example:

Antiproliferative and Antiparasitic Activities

Pyrazole derivatives exhibit diverse bioactivities influenced by substituent position and electronic properties:

Key Observations :

- Regioisomerism : 3-substituted derivatives (e.g., 4c) often outperform 4-substituted analogs (e.g., 3p) in antiproliferative activity due to optimized steric and electronic interactions .

- Electron-donating groups : Ethoxy and ethoxymethyl substituents enhance activity in certain contexts, likely by improving solubility or target binding .

Biological Activity

1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological properties. The presence of the pyrazole ring, along with the ethoxymethyl and sec-butyl substituents, is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may inhibit specific pathways or modulate receptor activity, leading to various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

- Antimicrobial Activity : Research suggests that this compound exhibits antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has been studied for its potential to reduce inflammation in cellular models.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect potency and selectivity.

| Modification | Observed Effect |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Sec-butyl group | Influences lipophilicity and receptor interaction |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anti-inflammatory Research : In vitro experiments indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential .

- Cytotoxicity Assessment : Research involving cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values indicating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.